molecular formula C8H12N2OS B13076879 3-Amino-3-(5-methylthiophen-2-yl)propanamide

3-Amino-3-(5-methylthiophen-2-yl)propanamide

Cat. No.: B13076879
M. Wt: 184.26 g/mol
InChI Key: PYTVBKRXSYQMNC-UHFFFAOYSA-N
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Description

3-Amino-3-(5-methylthiophen-2-yl)propanamide is a chemical building block of significant interest in medicinal chemistry research, particularly in the development of central nervous system (CNS) active agents. The compound features a propanamide backbone substituted with an amino group and a 5-methylthiophen-2-yl moiety. The thiophene ring is a privileged structure in drug design, known for its role in facilitating blood-brain barrier penetration and interacting with various biological targets . For instance, structural analogs containing the thiophene ring, similar to the one found in the anticonvulsant drug Tiagabine, have been extensively researched for their potential in treating neurological disorders . Researchers utilize this compound and its derivatives as multifunctional ligands to develop potential novel therapies. Studies on hybrid molecules combining thiophene and other pharmacophores, such as pyrrolidine-2,5-dione, have demonstrated promising anticonvulsant activity in animal models like the maximal electroshock (MES) and 6 Hz psychomotor seizure tests . Some of these compounds have also shown antinociceptive (pain-relieving) properties in models like the writhing test . The mechanism of action for related compounds is often multi-targeted, potentially involving the modulation of voltage-gated sodium and calcium channels . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

3-amino-3-(5-methylthiophen-2-yl)propanamide

InChI

InChI=1S/C8H12N2OS/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H2,10,11)

InChI Key

PYTVBKRXSYQMNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis often begins with 5-methylthiophene-2-carboxylic acid or a related thiophene derivative.
  • Functionalization of the thiophene ring at the 2-position is achieved through palladium-catalyzed coupling reactions or directed lithiation, depending on the starting material availability.
  • For example, Suzuki-Miyaura cross-coupling can be used to introduce various substituents on the thiophene ring, facilitating further transformations.

Formation of the Amino-Propanamide Moiety

  • The amino-propanamide group is introduced via amidation reactions.
  • A common approach involves converting the carboxylic acid group on the thiophene derivative to an amide using coupling reagents or activated intermediates.
  • One method employs di-2-pyridyldithiocarbonate (DPDTC) as an activating agent to form an intermediate that reacts with ammonia or amine sources to yield the primary amide.
  • Reaction conditions typically include mild heating (around 60 °C) in aqueous surfactant media or organic solvents such as ethanol or dichloromethane.

Purification Techniques

  • After synthesis, purification is critical to obtain high-purity 3-Amino-3-(5-methylthiophen-2-yl)propanamide.
  • Techniques include recrystallization from suitable solvents or chromatographic methods such as silica gel column chromatography.
  • The choice of purification depends on the scale and desired purity, with recrystallization favored for larger batches and chromatography for analytical or small-scale synthesis.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Solvent(s) Notes
Thiophene functionalization Pd-catalyst, boronic acid derivatives Room temp to 45 °C Ethanol, dichloromethane Requires inert atmosphere (argon)
Amide formation DPDTC, ammonia or amine 60 °C Water with surfactant or EtOH Mild heating, stirring for several hours
Purification Recrystallization or chromatography Ambient EtOAc/hexanes or EtOH Choice depends on scale and purity

Research Findings and Optimization

  • Studies have shown that using aqueous surfactant solutions (e.g., 2 wt % TPGS-750-M in water) can enhance reaction rates and yields by improving solubility and reaction medium properties.
  • The use of DPDTC as an activating agent is advantageous due to its efficiency in forming amide bonds under mild conditions and its compatibility with green chemistry principles.
  • Controlled temperature and slow addition of reagents prevent side reactions and decomposition, improving overall yield and product integrity.
  • Multi-step, one-pot sequences have been developed to streamline synthesis, reducing purification steps and waste.

Comparative Analysis with Analogous Compounds

Compound Molecular Formula Key Structural Difference Preparation Notes
This compound C8H12N2OS Parent compound with methyl-substituted thiophene Multi-step amidation, controlled conditions
(3S)-3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide C8H11BrN2OS Bromine substitution on thiophene ring Similar synthetic routes with halogenated intermediates

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Conditions Yield/Outcome
Thiophene ring functionalization Pd-catalyzed coupling or lithiation Pd(dtbpf)Cl2 catalyst, boronic acids, inert atmosphere High regioselectivity, moderate to high yields
Amide bond formation Activation with DPDTC followed by amidation DPDTC, ammonia/amine, mild heating (60 °C), aqueous surfactant or EtOH Efficient amide formation, yields >85% reported
Purification Recrystallization or chromatography Solvents such as EtOAc/hexanes or EtOH High purity, suitable for research use

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-methylthiophen-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Pharmaceutical Development : 3-Amino-3-(5-methylthiophen-2-yl)propanamide is explored for its potential as a pharmaceutical intermediate. Its structure allows it to interact with various biological targets, which may lead to the development of new therapeutic agents targeting neurological disorders, pain management, and other conditions .
  • Biological Activity : Preliminary studies indicate that compounds with similar structures exhibit anticonvulsant and antinociceptive properties. For instance, derivatives have shown significant effects in pain models, suggesting that they could be developed into medications for chronic pain or epilepsy .

2. Organic Synthesis

  • Building Block for Complex Molecules : The compound serves as a key intermediate in synthesizing more complex organic molecules, including those used in agrochemicals and other industrial applications. Its functional groups facilitate various chemical reactions, making it a versatile component in synthetic pathways.

3. Materials Science

  • Advanced Materials Development : Research indicates potential applications in developing advanced materials due to its unique chemical properties. The compound's ability to form hydrogen bonds and participate in electronic interactions makes it suitable for creating new materials with specific functionalities.

Case Studies

StudyFocusFindings
MDPI Study on Antinociceptive ActivityEvaluated various compounds including this compoundDemonstrated significant antinociceptive effects in formalin-induced pain models .
Synthesis of Thiophene DerivativesInvestigated synthetic methods for thiophene-based compoundsHighlighted the versatility of thiophene derivatives as intermediates in drug development.
Biological Activity AssessmentAssessed compounds for anticonvulsant propertiesFound that certain derivatives showed promising activity against seizures, indicating potential therapeutic uses .

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-methylthiophen-2-yl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Propanamide Backbone

Table 1: Key Structural and Physical Properties of Selected Propanamide Derivatives
Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Activities References
3-Amino-3-(5-methylthiophen-2-yl)propanamide* C₈H₁₁N₂OS 183.24 (calc.) 5-methylthiophen-2-yl, amino Hypothesized kinase/opioid activity
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide C₈H₁₁NO₂S 193.24 Thiophen-2-yl, hydroxy, N-methyl USP/EMA reference standard
N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide C₂₁H₁₉N₃O₄S 409.46 Nitrophenyl, sulfonamido Distinct melting point (new product)
N-isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide C₂₀H₃₀N₃O₂ 344.48 Isopropyl, piperidinyl Opioid activity (ED₅₀ = 0.02 mg/kg)

*Molecular weight calculated based on analogous structures.

Key Observations:
  • Amino vs.
  • Thiophene vs. Furan Rings: Analogs like 3-Amino-3-[5-(3-trifluoromethylphenyl)-furan-2-yl]propanamide (MW 298.26) highlight that furan-based derivatives exhibit lower molecular weights but reduced aromatic stability compared to thiophene-containing compounds .

Critical Analysis of Data Limitations

  • Direct Data Gaps: No explicit data on the target compound’s synthesis, crystallography, or bioactivity are available in the evidence. Comparisons rely on structural analogs.

Biological Activity

3-Amino-3-(5-methylthiophen-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2OSC_8H_{10}N_2OS, and it features a thiophene ring substituted with a methyl group. The presence of the amino group and the propanamide structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group facilitates binding to active sites on proteins, potentially modulating their activity. Research indicates that compounds with similar structures often target phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling pathways related to cell growth and survival .

Biological Activities

Research has documented various biological activities associated with this compound, including:

  • Antinociceptive Activity : Studies have shown that this compound can exhibit significant antinociceptive effects in mouse models. For example, it demonstrated a dose-dependent reduction in pain responses in formalin-induced pain models, indicating its potential as an analgesic agent .
  • Antiallodynic Effects : In models of neuropathic pain, such as oxaliplatin-induced neuropathy, the compound displayed antiallodynic properties, effectively reducing tactile allodynia without significant sedative effects .
  • Antimicrobial Properties : Some derivatives related to this compound have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.

Case Studies

  • Study on Antinociceptive Activity :
    • Objective : To evaluate the antinociceptive effects in mouse models.
    • Method : Formalin test was employed to assess pain response.
    • Results : Compounds exhibited significant reductions in pain responses at doses of 30 mg/kg and 45 mg/kg, highlighting their potential for pain management .
  • Neuropathic Pain Models :
    • Objective : To investigate the effects on neuropathic pain.
    • Method : Oxaliplatin-induced neuropathy model was used.
    • Results : The compound significantly reduced allodynia without affecting locomotor activity, indicating a favorable safety profile .

Comparison with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC8H10N2OSC_8H_{10}N_2OSAntinociceptive, AntiallodynicContains a methyl-substituted thiophene ring
(3R)-3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamideC8H10BrN2OSC_8H_{10}BrN_2OSAntimicrobialBrominated thiophene ring
(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamideC12H14N2O2C_{12}H_{14}N_2O_2AntiseizureExhibits broad-spectrum antiseizure activity

Q & A

Q. What are the established synthetic pathways for 3-Amino-3-(5-methylthiophen-2-yl)propanamide, and how do reaction conditions influence yield and purity?

The compound can be synthesized via condensation of 5-methylthiophene-2-carbaldehyde with cyanoacetamide derivatives under reflux conditions (60–80°C) in ethanol, catalyzed by ammonium acetate. Yields are optimized by controlling stoichiometric ratios (1:1.2 aldehyde-to-cyanoacetamide) and employing inert atmospheres to prevent oxidation. Purification via recrystallization using ethanol/water (1:3 v/v) enhances purity (>95%) . Alternative routes involve amidoxime intermediates, where hydroxylamine hydrochloride facilitates nitrile conversion to amidoximes, followed by reduction .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

  • ¹H/¹³C NMR (DMSO-d₆, 400 MHz): Assign peaks for the thiophene methyl group (δ 2.4 ppm) and amide protons (δ 6.8–7.1 ppm).
  • X-ray crystallography : Use SHELXL for refinement to resolve stereochemistry and hydrogen bonding. For example, SHELXL’s robust handling of twinned data ensures accurate space group determination .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. What computational methods predict the compound’s electronic properties and reactivity for biological targeting?

  • DFT-B3LYP/6-31G *: Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to assess nucleophilic/electrophilic sites. Solvent effects are modeled using the polarizable continuum model (PCM).
  • Molecular docking : Parameterize sulfur atoms in the thiophene ring and protonate the amino group (pH 7.4) for AutoDock Vina simulations. Validate binding affinities against experimental IC₅₀ values from kinase inhibition assays .

Q. How should researchers resolve discrepancies between theoretical and experimental spectroscopic data?

  • NMR contradictions : Conduct variable-temperature NMR (VT-NMR) to identify dynamic processes (e.g., tautomerism). 2D-COSY and NOESY clarify through-space correlations.
  • X-ray charge density maps : Compare with DFT-derived electrostatic potentials to validate electron density distributions. Adjust computational basis sets (e.g., 6-311+G**) for better accuracy .

Q. What methodologies assess metabolic stability in vitro?

  • Liver microsomal assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Quantify parent compound depletion via LC-MS/MS (C18 column, 0.1% formic acid gradient).
  • Kinetic analysis : Apply pseudo-first-order kinetics to calculate half-life (t₁/₂). Include controls (e.g., verapamil) to validate assay conditions .

Q. How can researchers design SAR studies to optimize bioactivity?

  • Derivatization : Introduce substituents at the thiophene methyl group (e.g., halogens) or modify the amide moiety (e.g., N-alkylation).
  • Activity cliffs : Use IC₅₀ heatmaps to identify critical functional groups. For example, replacing 5-methylthiophene with furan reduces potency by 10-fold, highlighting thiophene’s role in π-stacking .

Methodological Notes

  • Data contradiction analysis : Cross-validate crystallographic data (SHELXL) with quantum mechanical calculations to resolve bond-length ambiguities .
  • Experimental design : For reproducibility, document solvent purity (HPLC-grade), reaction atmosphere (N₂/Ar), and spectrometer calibration protocols.

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